molecular formula C8HClF6O B8391042 2,4,5-Trifluoro-3-trifluoromethylbenzoic acid chloride

2,4,5-Trifluoro-3-trifluoromethylbenzoic acid chloride

Cat. No. B8391042
M. Wt: 262.53 g/mol
InChI Key: WEGXJSZSEQUFNN-UHFFFAOYSA-N
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Patent
US06034086

Procedure details

30 ml of benzene, 17 ml of thionyl chloride and several drops of N,N-dimethylformamide were added to 8.5 g (0.0348 mole) of 2,4,5-trifluoro-3-trifluoromethylbenzoic acid (VII), and the mixture was refluxed under heating for 3 hours. After the reaction, benzene and excess thionyl chloride were removed by evaporation under reduced pressure to obtain 2,4,5-trifluoro-3-trifluoromethylbenzoic acid chloride (VIII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]1[C:14]([C:15]([F:18])([F:17])[F:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][C:7]=1[C:8](O)=[O:9]>CN(C)C=O.C1C=CC=CC=1>[F:5][C:6]1[C:14]([C:15]([F:18])([F:17])[F:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][C:7]=1[C:8]([Cl:3])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1C(F)(F)F)F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
were removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1C(F)(F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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